Iodohippurate sodium I 123
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Overview
Description
Iodohippurate sodium I-123 is a radiopharmaceutical compound used primarily in diagnostic imaging, particularly for evaluating renal function. It is a sterile, aqueous solution containing o-iodohippurate sodium, where a portion of the molecules contain radioactive iodine (I-123) in their structure . This compound is significant in medical diagnostics due to its ability to provide detailed images of kidney function and blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-123 involves the iodination of hippuric acid. Typically, 2-iodobenzoic acid and 2-iodohippuric acid are dissolved in a sodium hydroxide solution, followed by the addition of potassium iodide. The mixture is then diluted with water to achieve the desired concentration .
Industrial Production Methods: In an industrial setting, the production of iodohippurate sodium I-123 requires stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product. The process involves the use of high-purity reagents and advanced chromatographic techniques to separate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions: Iodohippurate sodium I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be facilitated by various reagents and conditions, such as the use of strong bases or nucleophiles.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide
Nucleophiles: Potassium iodide, sodium iodide
Major Products Formed: The major products formed from these reactions include substituted derivatives of iodohippurate, where the iodine atom is replaced by other functional groups .
Scientific Research Applications
Iodohippurate sodium I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of renal physiology and the transport mechanisms of organic anions in the kidneys.
Mechanism of Action
The mechanism of action of iodohippurate sodium I-123 involves its uptake and excretion by the kidneys. Once administered, the compound is rapidly taken up by the renal tubular cells and excreted into the urine. This process allows for the visualization of renal function and blood flow using gamma cameras, as the radioactive iodine emits gamma rays that can be detected and imaged .
Comparison with Similar Compounds
Iodohippurate sodium I-123 is unique due to its specific use in renal diagnostics and its incorporation of radioactive iodine. Similar compounds include:
Iodohippurate sodium I-131: Another radiopharmaceutical used for renal imaging but with a different radioactive isotope (I-131).
Technetium-99m mercaptoacetyltriglycine (MAG3): A radiopharmaceutical used for renal imaging with a different radioactive element (Technetium-99m).
Diethylenetriaminepentaacetic acid (DTPA): Used in renal imaging but with different chemical properties and imaging characteristics.
Iodohippurate sodium I-123 stands out due to its optimal imaging properties and shorter half-life, which reduces radiation exposure to patients.
Properties
CAS No. |
56254-07-0 |
---|---|
Molecular Formula |
C9H7INNaO3 |
Molecular Weight |
323.05 g/mol |
IUPAC Name |
sodium;2-[(2-(123I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-4; |
InChI Key |
XYITYKDGJLHYPW-TWDNZPFZSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[123I].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
56254-07-0 | |
Origin of Product |
United States |
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